molecular formula C16H23NO3 B2835282 2-[4-(methylethyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide CAS No. 449793-87-7

2-[4-(methylethyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide

Cat. No.: B2835282
CAS No.: 449793-87-7
M. Wt: 277.364
InChI Key: DLXZWEGLIOELQB-UHFFFAOYSA-N
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Description

2-[4-(Methylethyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its unique molecular structure, which includes a phenoxy group and an oxolan-2-ylmethyl group attached to an acetamide backbone.

Preparation Methods

The synthesis of 2-[4-(methylethyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide involves several steps. One common synthetic route includes the reaction of 4-isopropylphenol with chloroacetyl chloride to form 2-chloro-N-(4-isopropylphenoxy)acetamide. This intermediate is then reacted with oxirane-2-methanol under basic conditions to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2-[4-(Methylethyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide group, using reagents like sodium hydride or potassium tert-butoxide.

Scientific Research Applications

2-[4-(Methylethyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound has shown potential biological activity, making it a candidate for further studies in drug development and biochemical research.

    Medicine: Its potential therapeutic properties are being explored, particularly in the development of new pharmaceuticals.

    Industry: The compound is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 2-[4-(methylethyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed biological effects .

Comparison with Similar Compounds

2-[4-(Methylethyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide can be compared with other similar compounds, such as:

  • 2-[4-(Methylethyl)phenoxy]acetamide
  • N-(Oxolan-2-ylmethyl)acetamide
  • 4-Isopropylphenoxyacetic acid

These compounds share structural similarities but differ in their functional groups and overall molecular architecture. The presence of the oxolan-2-ylmethyl group in this compound distinguishes it from its analogs, potentially contributing to its unique biological activity and applications.

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-12(2)13-5-7-14(8-6-13)20-11-16(18)17-10-15-4-3-9-19-15/h5-8,12,15H,3-4,9-11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLXZWEGLIOELQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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